N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12(14-6-3-9-20-14)7-8-17-16(19)15-10-11-4-1-2-5-13(11)21-15/h1-6,9-10,12,18H,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSUQZGIFPQEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCC(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Hydroxyacetophenones
A foundational strategy for constructing the benzofuran core involves cyclization reactions using o-hydroxyacetophenones. In one documented approach, salicylaldehyde undergoes condensation with 1-chloroacetone under basic conditions (e.g., aqueous NaOH) to yield 2-acetylbenzofuran. This intermediate is subsequently subjected to Wolff-Kishner reduction, employing hydrazine hydrate and strong base (e.g., KOH in ethylene glycol), to produce 2-ethylbenzofuran. The hydroxylpropyl-furan side chain is introduced via nucleophilic substitution or coupling reactions, though yields at this stage often require optimization due to steric hindrance.
Key reaction conditions:
- Cyclization : 80–100°C, 12–24 h, NaOH (2 equiv.)
- Wolff-Kishner reduction : 150–180°C, hydrazine hydrate (3 equiv.), ethylene glycol solvent
Intramolecular Wittig Reaction
An alternative route leverages phenol derivatives as starting materials. Phenol and formaldehyde undergo reflux with zinc nitrate hexahydrate to form 2-hydroxymethylphenol. Subsequent treatment with triphenylphosphonium bromide in ethanol generates (2-hydroxybenzyl)triphenylphosphonium bromide, which undergoes Wittig reaction with propanal derivatives to assemble the benzofuran scaffold. This method offers flexibility in side-chain incorporation but demands rigorous purification to isolate the target compound.
Palladium-Catalyzed C–H Arylation and Transamidation
Directed C–H Functionalization
A modern synthetic paradigm employs palladium-catalyzed C–H activation to streamline benzofuran functionalization. As demonstrated by Padmavathi et al., 8-aminoquinoline-directed C–H arylation enables regioselective introduction of aryl groups at the C3 position of the benzofuran core. Optimized conditions involve:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Additives : AgOAc (1.5 equiv.), NaOAc (1 equiv.)
- Solvent : Cyclopentyl methyl ether (CPME)
- Temperature : 110°C, 7–16 h
Under these conditions, coupling with 4-iodoanisole achieves yields up to 93%. The directing group (8-aminoquinoline) is critical for controlling site selectivity and minimizing byproducts.
Transamidation for Side-Chain Installation
Following C–H arylation, the 8-aminoquinoline auxiliary is replaced via a two-step transamidation protocol:
- Boc Protection : Treatment with Boc₂O and DMAP forms an N-acyl-Boc-carbamate intermediate.
- Aminolysis : Reaction with 3-(furan-2-yl)-3-hydroxypropylamine at 50°C without catalysts yields the final carboxamide.
This method circumvents traditional coupling reagents (e.g., EDCI/HOBt), enhancing atom economy and reducing waste.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Traditional Cyclization | Salicylaldehyde, 1-chloroacetone | NaOH, hydrazine hydrate | 45–60 | Low cost, scalable | Multi-step, moderate yields |
| Wittig Reaction | Phenol, formaldehyde | Zn(NO₃)₂, PPh₃ | 30–50 | Flexible side-chain modification | Complex purification |
| Pd-Catalyzed C–H Arylation | 8-AQ amide, aryl iodides | Pd(OAc)₂, AgOAc | 70–93 | High regioselectivity, fewer steps | Requires specialized ligands |
Industrial and Scalable Production Methods
Solvent Optimization
Industrial protocols prioritize solvents with high boiling points and low toxicity. CPME, used in the Pd-catalyzed method, offers advantages over toluene or DCE due to its stability under reflux and ease of recycling.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted furan and benzofuran compounds.
Scientific Research Applications
N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several benzofuran- and furan-containing analogs. Below is a detailed comparison based on molecular features, biological activity, and synthetic pathways:
Table 1: Structural and Functional Comparison
*Inferred formula based on structural analogs.
†Calculated using standard atomic weights.
Key Observations
Structural Flexibility and Bioactivity: The hydroxypropyl-furan side chain in the target compound may improve water solubility compared to hydrophobic analogs like N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide . This modification is critical for enhancing bioavailability in neuroactive or antimicrobial applications.
Antimicrobial vs. Neuroactive Profiles: Quinoline-benzofuran hybrids (e.g., from ) exhibit potent antitubercular activity (MIC values <1 µg/mL), likely due to planar aromatic systems enabling DNA intercalation. In contrast, furan-acrylamide derivatives like PAM-2 prioritize ligand-receptor interactions (e.g., TRPV1 modulation) .
Synthetic Accessibility :
- The target compound can be synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt), analogous to DM489 . However, hydroxylated side chains may require protective group strategies to prevent undesired reactions .
Biological Activity
N-[3-(Furan-2-yl)-3-hydroxypropyl]-1-benzofuran-2-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, drawing from diverse research findings and studies.
Chemical Structure and Synthesis
Chemical Structure :
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅N₃O₃
- Molecular Weight : 295.31 g/mol
The synthesis of this compound typically involves multi-step organic reactions. A common approach is to start with the benzofuran core, which can be synthesized through cyclization methods involving furan derivatives. The hydroxypropyl group is introduced through a Grignard reaction, followed by the formation of the carboxamide group via reaction with appropriate amines or acid derivatives.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research suggests that these compounds can inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Certain benzofuran derivatives have been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.
- Apoptosis Induction : These compounds may trigger apoptotic pathways, promoting programmed cell death in malignant cells.
For instance, a study demonstrated that specific substitutions on the benzofuran ring significantly enhance antiproliferative activity against several cancer cell lines, showcasing the importance of structural modifications in optimizing therapeutic effects .
Antibacterial and Antifungal Activities
In addition to anticancer properties, this compound exhibits notable antibacterial and antifungal activities:
- Mechanism of Action : The compound's antibacterial effects are believed to stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
- In Vitro Studies : Laboratory tests have shown efficacy against various strains of bacteria and fungi, suggesting potential for development into therapeutic agents for infections.
Case Studies
-
Anticancer Efficacy Study :
- A study evaluated the compound's effects on HepG2 hepatoblastoma cells, revealing a significant reduction in cell viability at specific concentrations. The results indicated that structural modifications could enhance activity, with certain derivatives showing up to 10-fold increased potency compared to unsubstituted forms .
- Antimicrobial Activity Assessment :
Comparative Analysis of Biological Activities
| Activity Type | Mechanism | Efficacy Level |
|---|---|---|
| Anticancer | Cell cycle arrest and apoptosis | High |
| Antibacterial | Disruption of cell wall synthesis | Moderate to High |
| Antifungal | Inhibition of metabolic pathways | Moderate |
Q & A
Q. What strategies improve solubility without compromising bioactivity?
- Methodology : Salt formation (e.g., hydrochloride) or co-crystallization with cyclodextrins enhances aqueous solubility. Prodrug approaches (e.g., esterification of the hydroxypropyl group) balance lipophilicity. Computational solubility predictors (e.g., COSMO-RS) guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
